Home > Products > Screening Compounds P64475 > Metronidazole phosphate
Metronidazole phosphate - 73334-05-1

Metronidazole phosphate

Catalog Number: EVT-1546157
CAS Number: 73334-05-1
Molecular Formula: C6H10N3O6P
Molecular Weight: 251.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Metronidazole Phosphate is the phosphate ester of metronidazole, a synthetic nitroimidazole derivative with antiprotozoal and antibacterial activities.
A nitroimidazole used to treat AMEBIASIS; VAGINITIS; TRICHOMONAS INFECTIONS; GIARDIASIS; ANAEROBIC BACTERIA; and TREPONEMAL INFECTIONS.
Source and Classification

Metronidazole is classified as an antiprotozoal agent and antibiotic, primarily effective against anaerobic bacteria and certain protozoal infections. It is commonly prescribed for conditions such as trichomoniasis, amebiasis, and bacterial vaginosis. The phosphate derivative is synthesized to enhance the drug's solubility and bioavailability, facilitating its use in various formulations .

Synthesis Analysis

Methods and Technical Details

The synthesis of metronidazole phosphate typically involves the phosphorylation of metronidazole using phosphoramidite chemistry. A notable method includes:

  1. Phosphitylation Reaction: Metronidazole reacts with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of N,N-diisopropylamine under anhydrous conditions. This reaction yields a metronidazole phosphoramidite intermediate, which can be purified through flash column chromatography .
  2. Automated Solid Phase Synthesis: Following the formation of the phosphoramidite, automated solid-phase synthesis techniques are employed to attach the metronidazole moiety to oligonucleotides, enhancing its application in targeted delivery systems .

These methods are characterized by high yields and purity, making them suitable for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

The molecular formula for metronidazole is C6H9N3O3C_6H_9N_3O_3, with a molecular weight of approximately 171.154 g/mol. The structure features a nitro group attached to an imidazole ring, which is crucial for its biological activity. The addition of the phosphate group modifies its properties, potentially enhancing solubility and stability.

  • Key Structural Features:
    • Nitroimidazole core
    • Phosphate ester linkage
    • Hydroxyl groups that may participate in hydrogen bonding

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure during synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Metronidazole phosphate can undergo various chemical reactions that are essential for its functionality:

  1. Hydrolysis: The phosphate ester can hydrolyze under physiological conditions, releasing metronidazole and making it available for therapeutic action.
  2. Reduction Reactions: The nitro group can be reduced by anaerobic bacteria to form reactive intermediates that bind to deoxyribonucleic acid (DNA), inhibiting nucleic acid synthesis .

These reactions are critical for understanding the compound's behavior in biological systems.

Mechanism of Action

Process and Data

The mechanism of action for metronidazole involves several steps:

  1. Cell Entry: Metronidazole enters microbial cells via passive diffusion.
  2. Reduction: Inside anaerobic or microaerophilic organisms, it undergoes reduction by electron transport proteins (e.g., ferredoxin), producing toxic metabolites.
  3. DNA Interaction: These metabolites bind to DNA, leading to strand breakage and ultimately inhibiting nucleic acid synthesis .

This selective action against anaerobic pathogens makes metronidazole phosphate an effective therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Metronidazole phosphate exhibits several important physical and chemical properties:

  • Solubility: Enhanced aqueous solubility compared to metronidazole due to the phosphate group.
  • Stability: Generally stable under physiological pH but may hydrolyze in acidic conditions.
  • Melting Point: Specific derivatives may exhibit varying melting points depending on their structural modifications.

Quantitative analyses have shown that modifications like phosphorylation can significantly improve solubility profiles, making them more suitable for intravenous formulations .

Applications

Scientific Uses

Metronidazole phosphate has diverse applications in scientific research and medicine:

  • Pharmaceutical Development: Used in formulating prodrugs that enhance solubility and bioavailability.
  • Targeted Drug Delivery: Its ability to conjugate with oligonucleotides opens avenues for targeted therapies against specific pathogens.
  • Research Studies: Investigated for its efficacy in removing contaminants from water systems due to its antimicrobial properties .
Introduction to Metronidazole Phosphate

Chemical Identity and Structural Characteristics of Metronidazole Phosphate

Metronidazole phosphate (C₆H₁₀N₃O₆P; PubChem CID: 51794) is systematically named as 2-[(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl] dihydrogen phosphate [2] [6]. The molecular structure features a phosphate group covalently linked to the ethanol sidechain of metronidazole (C₆H₉N₃O₃) via an ester bond, transforming the hydroxyl moiety into a phosphate ester [4]. This modification fundamentally alters the compound's ionization characteristics while preserving the nitroimidazole pharmacophore essential for biological activity.

  • Molecular Transformations: The conversion from metronidazole to its phosphate ester increases molecular weight from 171.15 g/mol to 251.14 g/mol [6]. This addition significantly impacts polarity and hydrogen-bonding capacity, with the phosphate group introducing two ionizable protons (pKa values ~1.5 and 6.5) [1].
  • Solubility Profile: The ionization behavior confers exceptional pH-dependent solubility characteristics. While metronidazole itself exhibits limited aqueous solubility (58 μg/mL at 25°C), metronidazole phosphate demonstrates dramatically enhanced solubility (>100 mg/mL) at physiological pH (7.4) – representing an approximately 50-100 fold improvement [5]. This zwitterionic character results in minimum solubility at pH 2.0, with steep increases in solubility at both lower and higher pH values [5].
  • Spectroscopic Identification: Solid-state ¹³C NMR spectroscopy (cross polarization magic angle spinning) confirms successful conjugation through characteristic chemical shifts of the ethylene linker (δ ~40-45 ppm) and the imidazole C-2 carbon (δ ~145 ppm) [9]. The phosphate group generates distinctive ³¹P NMR resonances between δ 0-5 ppm.

Table 1: Comparative Physicochemical Properties

PropertyMetronidazoleMetronidazole Phosphate
Molecular FormulaC₆H₉N₃O₃C₆H₁₀N₃O₆P
Molecular Weight (g/mol)171.15251.14
Aqueous Solubility (pH 7)~58 μg/mL>100 mg/mL
Partition Coefficient (log P)-0.02-2.8 (ionized form)
Principal Functional GroupsHydroxyl, NitroPhosphate ester, Nitro

Historical Development and Rationale for Prodrug Design

The development of metronidazole phosphate emerged from a critical pharmaceutical challenge: the inadequate aqueous solubility of metronidazole for parenteral formulation [5]. Despite its broad-spectrum activity against anaerobic bacteria and protozoa, metronidazole's poor solubility necessitated the use of co-solvents for intravenous administration, introducing risks of precipitation upon dilution and solvent-related toxicity [4].

  • Synthetic Innovations: Two synthetic pathways were developed:
  • Cyanoethyl phosphate route: Employed dicyclohexylcarbodiimide-mediated coupling of metronidazole with 2-cyanoethyl phosphate, followed by alkaline removal of the cyanoethyl protecting group [5].
  • Pyrophosphoryl chloride route: Utilized pyrophosphoryl tetrachloride (P₂O₃Cl₄) for direct phosphorylation, enabling isolation of the crystalline free acid form [5].
  • Biopharmaceutical Rationale: The prodrug design leveraged the principle of charge masking. By converting the weakly basic metronidazole (pKa ~2.62) into an ionizable phosphate ester, the molecule gained enhanced water solubility while maintaining enzymatic convertibility to the active parent compound in vivo [1] [5]. Serum phosphatases efficiently hydrolyze the phosphate ester bond, regenerating metronidazole without structural modification of the pharmacologically active core [5].
  • Pharmacokinetic Optimization: In vivo studies demonstrated that subcutaneous administration in rats produced blood levels of metronidazole comparable to direct administration of the parent drug, validating the bioreversibility of the phosphate conjugation [5]. The enzymatic hydrolysis in human serum followed zero-order kinetics at concentrations above 0.25 mg/mL, indicating enzyme saturation kinetics with an approximate hydrolysis rate of 0.035 mg/mL/hr at 37°C [5].

Table 2: Key Biochemical Properties of Metronidazole Phosphate

PropertyValueSignificance
Serum Hydrolysis Rate (37°C)0.035 mg/mL/hrSustained release potential
Enzymatic ConversionAlkaline phosphataseBioactivation mechanism
pH Stability ProfileStable pH >7Formulation compatibility
Hydrolysis Half-life (pH 7.4)~10-15 hoursPredictable conversion kinetics

Comparative Overview of Metronidazole vs. Metronidazole Phosphate

The strategic advantages of metronidazole phosphate become evident when evaluating direct comparisons of physicochemical behavior and functional performance.

  • Solubility and Formulation Applications: The dramatic solubility differential enables aqueous parenteral formulations impossible with metronidazole itself. While metronidazole requires organic cosolvents (e.g., propylene glycol, ethanol) for injection, metronidazole phosphate readily forms stable isotonic solutions at therapeutic concentrations [5]. This eliminates precipitation risks upon intravenous administration and reduces infusion-site complications.
  • Release Kinetics and Biodistribution: In vitro studies demonstrate controlled regeneration of metronidazole from its phosphate prodrug. When incubated with 10% w/v rat cecal and colonic content, metronidazole-succinyl-chitosan conjugates released 72-85% of the parent drug within 24 hours, while maintaining stability in upper GI tract conditions (pH 1.2) [9]. This differential release profile enables targeted colonic delivery strategies.
  • Therapeutic Performance: Clinical comparative studies of optimized formulations revealed significant advantages. Solid lipid nanoparticle (SLN) vaginal emulgels incorporating metronidazole demonstrated enhanced therapeutic response against bacterial vaginosis compared to conventional formulations (p<0.05) and reduced recurrence rates (p<0.001) [3]. The prodrug approach facilitated higher drug loading in nanocarriers due to improved compatibility with hydrophilic matrices.
  • Chemical Stability Considerations: The phosphate ester exhibits greater stability than metronidazole in alkaline conditions but remains susceptible to enzymatic cleavage. Accelerated stability studies show metronidazole phosphate maintains >95% integrity after 6 months at 25°C/60% RH when properly formulated, whereas metronidazole formulations may develop degradation products under similar conditions [9].

Table 3: Functional Performance Comparison

ParameterMetronidazoleMetronidazole PhosphateAdvantage Significance
Parenteral ConcentrationLimited by solubility>50 mg/mL achievableEnables high-dose therapy
Topical BioavailabilityModerate permeabilityEnhanced via nanocarrier loadingImproved local efficacy
GI StabilityAcid-stableAcid-stable, alkaline-labileColon-targeting potential
Prodrug ConversionNot applicableEnzymatic, predictable kineticsControlled release
Mucoadhesive PropertiesWeakEnhanced via polymer conjugationProlonged residence time

The chemical innovation of metronidazole phosphate demonstrates how rational prodrug design transcends mere solubility enhancement. Its differential stability profile enables sophisticated delivery strategies including sustained-release parenterals, colon-targeted systems, and advanced nanocarrier formulations [1] [9]. These attributes underscore the compound's scientific significance beyond its role as a simple solubility modifier.

Properties

CAS Number

73334-05-1

Product Name

Metronidazole phosphate

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl dihydrogen phosphate

Molecular Formula

C6H10N3O6P

Molecular Weight

251.13 g/mol

InChI

InChI=1S/C6H10N3O6P/c1-5-7-4-6(9(10)11)8(5)2-3-15-16(12,13)14/h4H,2-3H2,1H3,(H2,12,13,14)

InChI Key

GFFOAZOYBIIJHI-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCOP(=O)(O)O)[N+](=O)[O-]

Synonyms

2 Methyl 5 nitroimidazole 1 ethanol
2-Methyl-5-nitroimidazole-1-ethanol
Bayer 5360
Clont
Danizol
Flagyl
Gineflavir
Metric
Metrodzhil
MetroGel
Metrogyl
Metronidazole
Metronidazole Hydrochloride
Metronidazole Monohydrochloride
Metronidazole Phosphate
Metronidazole Phosphoester
Satric
Trichazol
Trichopol
Trivazol
Vagilen

Canonical SMILES

CC1=NC=C(N1CCOP(=O)(O)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.